molecular formula C11H7ClO2 B1624224 4-(2-Furyl)benzoyl chloride CAS No. 713147-42-3

4-(2-Furyl)benzoyl chloride

Cat. No.: B1624224
CAS No.: 713147-42-3
M. Wt: 206.62 g/mol
InChI Key: SOVAUONZJRXJKK-UHFFFAOYSA-N
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Description

4-(2-Furyl)benzoyl chloride is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a benzoyl chloride group attached to a furan ring

Safety and Hazards

Benzoyl chlorides, including “4-(2-Furyl)benzoyl chloride”, can cause severe skin burns and eye damage. They may also cause respiratory irritation. It is recommended to handle these compounds with protective gloves, clothing, and eye/face protection. They should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Furyl)benzoyl chloride can be synthesized through the acylation of 2-furyl compounds using benzoyl chloride in the presence of a catalyst. One common method involves the Schotten-Baumann reaction, where an amine or alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Schotten-Baumann reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in reactors with controlled temperature and pH to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Furfural Derivatives: Formed through oxidation of the furan ring.

    Tetrahydrofuran Derivatives: Formed through reduction of the furan ring.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of amides and esters. The furan ring can participate in various reactions, including electrophilic aromatic substitution and oxidation-reduction processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the furan ring.

    Furfuryl Chloride: Contains a furan ring but lacks the benzoyl group.

    4-(2-Furyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

Uniqueness: 4-(2-Furyl)benzoyl chloride is unique due to the combination of the benzoyl chloride group and the furan ring, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(furan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVAUONZJRXJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428728
Record name 4-(2-Furyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713147-42-3
Record name 4-(2-Furyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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